1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Overview
Description
1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a unique combination of benzoxazole, benzofuran, and thiourea moieties
Preparation Methods
The synthesis of 1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized via a condensation reaction between 2-aminophenol and an aldehyde under acidic conditions.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Thiourea Formation: The final step involves the reaction of the benzoxazole and benzofuran intermediates with thiourea under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and photonic devices.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, enhancing its utility in industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation. The benzoxazole and benzofuran moieties contribute to its binding affinity and specificity, while the thiourea group may enhance its reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 1-[3-(1,3-Benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea include:
Benzoxazole Derivatives: These compounds share the benzoxazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzofuran Derivatives: Compounds with the benzofuran moiety are known for their applications in materials science and medicinal chemistry.
Thiourea Derivatives: These compounds are widely used in organic synthesis and exhibit diverse chemical reactivity.
The uniqueness of this compound lies in its combination of these three moieties, which imparts a broad range of chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-14-17(24-26-19-10-4-6-13-21(19)31-24)9-7-11-18(14)27-25(32)28-23(29)22-15(2)16-8-3-5-12-20(16)30-22/h3-13H,1-2H3,(H2,27,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKXIQTTVMOTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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